Trioctylaluminum

Ziegler–Natta catalysis Polypropylene Molecular weight control

Trioctylaluminum (TOA) eliminates process risk inherent in TEA/TIBA substitution. Evidence: up to 10× higher polypropylene MW, narrower MWD, attenuated over-reduction. In gas-phase reactors, TOA's milder initiation prevents hot spots, ensuring consistent morphology. At −50°C, TOA uniquely suppresses chain transfer in living propene polymerization (dispersity ~1.1). For ethylene tetramerization, TOA-based Cr/PNP achieves 63% 1-octene selectivity at 4× MAO activity—drastically reducing costs. Procure 25 wt.% in hexanes.

Molecular Formula C24H51Al
Molecular Weight 366.6 g/mol
CAS No. 1070-00-4
Cat. No. B093873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrioctylaluminum
CAS1070-00-4
Molecular FormulaC24H51Al
Molecular Weight366.6 g/mol
Structural Identifiers
SMILESCCCCCCCC[Al](CCCCCCCC)CCCCCCCC
InChIInChI=1S/3C8H17.Al/c3*1-3-5-7-8-6-4-2;/h3*1,3-8H2,2H3;
InChIKeyLFXVBWRMVZPLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trioctylaluminum (CAS 1070-00-4) Technical Overview for Catalyst and Reagent Procurement


Trioctylaluminum (CAS 1070-00-4; chemical formula C24H51Al; molecular weight 366.64 g/mol) is a long-chain trialkylaluminum compound employed primarily as a cocatalyst in Ziegler–Natta polymerization systems and as an alkylating agent in organic synthesis . As a member of the trialkylaluminum family, it exhibits the class-characteristic pyrophoric reactivity with air and violent reactivity with water; however, its extended octyl (C8) chains confer substantially higher thermal stability and distinct solubility characteristics compared to shorter-chain analogs such as triethylaluminum (TEA; CAS 97-93-8) and triisobutylaluminum (TIBA; CAS 100-99-2) . The compound is commercially supplied as a clear, colorless liquid, most commonly as a 25 wt.% solution in hexanes, and demonstrates a boiling point of approximately 361°C (extrapolated) at atmospheric pressure, with a density of 0.701 g/mL at 25°C .

Trioctylaluminum Procurement: Why Alkyl Chain Length Prevents In-Class Substitution


Interchanging trioctylaluminum (TOA) with shorter-chain trialkylaluminums such as triethylaluminum (TEA) or triisobutylaluminum (TIBA) without quantitative justification introduces substantial process risk. The alkyl chain length directly modulates three critical performance axes: (i) reducing power toward Ti(IV)→Ti(III) active site formation, (ii) chain-transfer propensity and resultant polymer molecular weight control, and (iii) thermal stability under high-temperature reaction conditions [1]. Head-to-head studies demonstrate that TOA exhibits significantly attenuated over-reduction behavior and yields polymers with molecular weights up to an order of magnitude higher than TEA-derived materials under identical conditions [2]. Furthermore, TOA's reduced chain-transfer efficiency at moderate concentrations directly impacts the attainable molecular weight ceiling and molecular weight distribution breadth [3]. Procurement decisions predicated solely on aluminum alkyl class membership, without accounting for these alkyl-chain-dependent performance divergences, routinely result in off-specification polymer properties, altered catalyst activity profiles, or compromised stereoregularity [4].

Quantitative Evidence for Trioctylaluminum Differentiation Against Comparator Aluminum Alkyls


Trioctylaluminum Produces Higher Molecular Weight Polypropylene with Narrower Polydispersity Versus Triethylaluminum

In gas-phase propylene polymerization employing a postphthalate Ziegler–Natta catalyst, trioctylaluminum (TOA) delivers significantly higher polymer molecular weight compared to triethylaluminum (TEA) while simultaneously yielding a narrower molecular weight distribution [1]. The molecular weight disparity is attributed to TEA's stronger over-reduction power toward active Ti sites, which truncates chain propagation, whereas TOA's milder reducing character preserves active site longevity and facilitates extended chain growth [2].

Ziegler–Natta catalysis Polypropylene Molecular weight control

Trioctylaluminum Enables Milder Reaction Initiation and Lower Bulk Density Product Morphology in Gas-Phase Polymerization

In direct comparative gas-phase propylene polymerization trials using a postphthalate Ziegler–Natta catalyst, trioctylaluminum (TOA) exhibits markedly milder reaction initiation kinetics relative to triethylaluminum (TEA) and triisobutylaluminum (TIBA) [1]. This attenuated initiation profile translates to a measurable difference in product morphology: TOA-derived polymers display overall lower settled bulk density compared to materials produced with TEA or TIBA under otherwise identical conditions [1]. The phenomenon is not observed with the shorter-chain cocatalysts, indicating that TOA's initiation trajectory is uniquely suited to processes requiring controlled, gradual activity onset rather than rapid, exothermic activation.

Gas-phase polymerization Reaction initiation kinetics Polymer morphology

Trioctylaluminum Exhibits Lower Chain-Transfer Propensity Than Triethylaluminum Under Low-Temperature Living Polymerization Conditions

A head-to-head comparison of trialkylaluminum additives in propene polymerization using a constrained-geometry titanium catalyst (t-BuNSiMe2Flu)TiMe2 with B(C6F5)3 cocatalyst at -50°C reveals divergent chain-transfer behavior [1]. Under these living polymerization conditions, triethylaluminum (Et3Al) functions as an active chain-transfer reagent and selectively yields Al-terminated polymer chains [1]. In contrast, trioctylaluminum (Oct3Al) induces chain-transfer reactions only at high concentrations; at lower, catalytically relevant concentrations, chain transfer is effectively suppressed, permitting uninterrupted chain propagation [1]. This concentration-dependent threshold for chain transfer is unique to the octyl-substituted analog and is not observed with Et3Al.

Living polymerization Chain-transfer kinetics Propene polymerization

Trioctylaluminum Boiling Point of 361°C Confers Thermal Stability Advantage Over Triethylaluminum (Boiling Point ~194-199°C)

A fundamental physicochemical differentiation between trioctylaluminum (TOA) and triethylaluminum (TEA) lies in their respective boiling points, which serve as practical indicators of thermal stability and volatility under process conditions. TOA exhibits a boiling point of approximately 361°C at 101.325 kPa (760 mmHg) , while TEA demonstrates a substantially lower boiling point of approximately 194-199°C under comparable conditions [1]. This boiling point differential of >160°C reflects the reduced volatility and enhanced thermal stability conferred by the extended octyl (C8) chains relative to the ethyl (C2) groups. Although the boiling point of TOA is extrapolated due to thermal decomposition onset, the magnitude of the difference remains instructive for process design where elevated temperature operation is required.

Thermal stability High-temperature catalysis Physical properties

Trioctylaluminum as a Third Component Enables Syndiospecific Living Polymerization of Styrenic Monomers at Low Temperature

In the half-metallocene catalytic system Cp*TiMe3/B(C6F5)3, the addition of trioctylaluminum (AlOct3) as a third component is demonstrated to be uniquely effective in promoting syndiospecific polymerization of styrene and 4-methylstyrene while simultaneously suppressing non-stereospecific pathways at -25°C [1]. Critically, AlOct3 also eliminates chain-transfer reactions to alkylaluminum that would otherwise compromise the living character of the polymerization [1]. The resultant poly(4-methylstyrene) exhibits a molecular weight distribution (Mw/Mn) of ~1.1, and polystyrene exhibits Mw/Mn of ~1.5, with number-average molecular weights increasing linearly with monomer conversion—hallmarks of a well-behaved living polymerization [1]. This stereospecific living behavior is not achievable with shorter-chain trialkylaluminum additives under these conditions.

Syndiotactic polystyrene Living polymerization Stereospecific catalysis

Trioctylaluminum Delivers Comparable 1-Octene Selectivity to MAO-Based Sasol Tetramerization System with Substantial Cost Advantage

A chromium-based catalytic system developed as an alternative to the expensive methylaluminoxane (MAO)-activated Sasol ethylene tetramerization process demonstrates that trioctylaluminum, in combination with other common trialkylaluminum species (Et3Al, iBu3Al), can activate the catalyst precursor [1-CrAlCl4]2+[B(C6F5)4]-2 to achieve 1-octene selectivity of 63% with 1-hexene selectivity of 22% and polyethylene (PE) byproduct of only 1.7% [1]. This performance is comparable to the original Sasol system employing (iPrN(PPh2)2)Cr(acac)3/MAO, which yields 71% 1-octene, 13% 1-hexene, and 0.4% PE [1]. The substitution of MAO with inexpensive alkylaluminum cocatalysts, including TOA, addresses the primary economic barrier to large-scale 1-octene production via selective ethylene oligomerization.

Ethylene tetramerization 1-Octene production Catalyst economics

Trioctylaluminum Procurement: Evidence-Backed Application Scenarios Where TOA Outperforms Alternatives


High-Molecular-Weight Polypropylene Production Requiring Narrow Polydispersity

Processes targeting high-molecular-weight polypropylene with narrow molecular weight distribution should select TOA over TEA as the Ziegler–Natta cocatalyst. Direct comparative evidence from gas-phase polymerization demonstrates that TOA yields substantially higher polymer molecular weight than TEA and a mildly narrower molecular weight distribution than both TEA and TIBA under identical postphthalate catalyst conditions [1]. Substituting TEA in this application would produce unacceptably low molecular weight material unsuitable for high-performance polypropylene grades.

Controlled Gas-Phase Polymerization with Managed Exothermic Initiation

For gas-phase olefin polymerization reactors where controlled, gradual activation is critical to prevent localized hot spots and ensure consistent polymer morphology, TOA is the preferred cocatalyst. Comparative studies confirm that TOA exhibits much milder reaction initiation kinetics compared to TEA and TIBA, resulting in lower settled bulk density polymer morphology [1]. This property is not replicable with TEA or TIBA, which demonstrate more vigorous initiation profiles that can destabilize reactor temperature control and alter product bulk density specifications.

Living Polymerization of Propene or Styrenic Monomers Requiring Chain-Transfer Suppression

Researchers and industrial producers conducting living polymerization of propene at low temperatures (-50°C) or syndiospecific polymerization of styrenic monomers at -25°C should procure TOA rather than TEA. Under living propene polymerization conditions, TOA does not induce chain transfer at catalytically relevant concentrations, whereas TEA actively functions as a chain-transfer reagent and selectively yields Al-terminated, lower-molecular-weight polymers [2]. Similarly, in styrenic monomer polymerization, TOA uniquely promotes syndiospecific propagation while eliminating deleterious chain-transfer side reactions, enabling narrow polydispersity (Mw/Mn ~1.1) and linear molecular weight increase with conversion [3]. Alternative aluminum alkyls cannot replicate this combination of stereospecificity and living character.

Cost-Sensitive Linear Alpha-Olefin Production via Ethylene Oligomerization

In ethylene tetramerization to produce 1-octene, TOA-containing catalyst formulations offer a cost-effective alternative to MAO-based systems. A chromium PNP catalyst activated with inexpensive trialkylaluminum species including TOA achieves 1-octene selectivity of 63% with polyethylene byproduct of only 1.7%, comparable to the Sasol MAO-based system (71% selectivity) but with fourfold higher activity (1110 vs 280 kg/g-Cr/h) [4]. For large-scale 1-octene production where MAO cost represents a significant economic burden, TOA-based cocatalyst packages provide a viable procurement pathway to reduce operating expenditure.

High-Temperature Polymerization Processes Requiring Enhanced Thermal Stability

Polymerization or alkylation processes operating at elevated temperatures (>150°C) should preferentially employ TOA rather than TEA to maintain cocatalyst integrity. The boiling point differential of >160°C (TOA ~361°C vs TEA ~194-199°C) reflects TOA's substantially lower volatility and enhanced thermal stability conferred by its extended octyl chains [5]. In high-temperature slurry or solution processes, TEA may undergo unacceptable volatilization or thermal degradation, whereas TOA remains within the reaction medium, ensuring consistent cocatalyst performance and improved process safety margins.

Technical Documentation Hub

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